molecular formula C12H11N3S2 B2970830 N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine CAS No. 1184125-08-3

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine

Cat. No.: B2970830
CAS No.: 1184125-08-3
M. Wt: 261.36
InChI Key: DSTMTUDGCWVGNO-UHFFFAOYSA-N
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Description

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine is a synthetic small molecule featuring a benzothiazole core linked to a 4-methylthiazole moiety via a methylene bridge. This structure combines two privileged heterocyclic scaffolds widely recognized in medicinal chemistry for their diverse biological activities, making this compound a valuable chemical tool for pharmaceutical research and development. The benzothiazole nucleus is a well-established pharmacophore, with derivatives demonstrating significant antimicrobial, anticancer, anthelmintic, and anti-diabetic activities . The 2-aminobenzothiazole subunit, in particular, serves as a versatile scaffold for designing new bioactive molecules, often exhibiting enhanced potency when combined with other heterocyclic systems . The thiazole ring, likewise, is a common feature in many natural products and approved drugs, contributing to favorable physicochemical properties such as improved lipophilicity and cell membrane permeability, which are critical for oral bioavailability . This compound is intended for research applications primarily in the fields of antimicrobial and anticancer drug discovery. Researchers can utilize it as a lead compound for synthesizing novel analogs, a reference standard in biological assays, or a molecular probe for investigating structure-activity relationships (SAR). Its structure aligns with compounds that show promise in addressing the urgent global health challenge of antimicrobial resistance . All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S2/c1-8-7-16-11(14-8)6-13-12-15-9-4-2-3-5-10(9)17-12/h2-5,7H,6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTMTUDGCWVGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CNC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzothiazole with 4-methyl-2-chloromethylthiazole under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s closest analogs differ in substituents on the benzothiazole or thiazole rings. Key examples include:

Compound Name Substituents Molecular Formula Key Features
N-[(4-Methylphenyl)methyl]-1,3-benzothiazol-2-amine Benzothiazole + 4-methylbenzyl group C₁₅H₁₄N₂S Simpler phenyl substituent; reduced steric hindrance vs. thiazole-methyl.
4-Chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine Benzothiazole + pyridinylmethyl + Cl substituent C₁₃H₁₀ClN₃S Chlorine enhances electrophilicity; pyridine may improve solubility.
N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride Thiazole + isopropylamine (dihydrochloride salt) C₈H₁₅N₃S·2HCl Protonated amine increases water solubility; lacks benzothiazole moiety.
2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyltriazol-3-yl)sulfanyl]benzamide Thiazole + triazole-sulfanyl + benzamide backbone C₁₄H₁₃N₇OS₂ Sulfanyl and triazole groups enhance π-π stacking and H-bonding potential.

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in ) increase reactivity and binding affinity to electrophilic enzyme pockets.
  • Bulky substituents (e.g., triazole-sulfanyl in ) may improve selectivity but reduce bioavailability.
  • Salt forms (e.g., dihydrochloride in ) enhance solubility but may alter pharmacokinetics.
Pharmacological Properties

Comparisons of biological activity are inferred from structurally related compounds:

  • Anticancer Activity : N-[(4-Methylphenyl)methyl]-1,3-benzothiazol-2-amine (C₁₅H₁₄N₂S) showed moderate cytotoxicity in NCI assays, with IC₅₀ values in the µM range . Chlorinated analogs (e.g., ) exhibited enhanced activity due to improved DNA intercalation .
  • Antimicrobial Effects : Thiazole-triazole hybrids (e.g., ) demonstrated MIC values of 2–8 µg/mL against S. aureus and E. coli .
  • Toxicity : Propan-2-amine derivatives (e.g., ) displayed lower cytotoxicity (CC₅₀ > 100 µM) in Toxi-light assays, suggesting safer profiles .

Biological Activity

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine (CAS No. 1184125-08-3) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C12H11N3S2C_{12}H_{11}N_3S_2 and a molecular weight of 261.36 g/mol. Its structure features a benzothiazole moiety linked to a thiazole group, which is known for conferring various biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available thiazole and benzothiazole derivatives. The synthetic pathways often utilize methods such as:

  • Condensation Reactions : Combining thiazole derivatives with benzothiazole under acidic or basic conditions.
  • Methylation : Introducing the methyl group at the 4-position of the thiazole ring to enhance biological activity.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole and thiazole frameworks exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity : this compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives with similar structures displayed minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The compound also exhibits antifungal properties. In vitro studies have shown it to be effective against common fungal pathogens such as Candida albicans, with IC50 values comparable to established antifungal agents .

Antitubercular Activity

Recent advancements highlight the compound's potential as an antitubercular agent. In vitro assays revealed moderate activity against Mycobacterium tuberculosis, suggesting that structural modifications could enhance its efficacy .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within microbial cells. For example:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes critical for bacterial cell wall synthesis or metabolic pathways.
  • Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt microbial membranes, leading to cell lysis.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related derivatives:

StudyFindings
Demonstrated antibacterial activity against both Gram-positive and Gram-negative strains.
Reported antifungal efficacy against Candida species with promising results in MIC assays.
Showed moderate antitubercular activity with potential for further optimization through structural modifications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves coupling 4-methyl-1,3-thiazole-2-methanamine with 1,3-benzothiazol-2-amine derivatives. Reaction conditions such as solvent choice (e.g., pyridine or DMF), temperature (reflux at 80–90°C), and stoichiometric ratios are critical for yield optimization. For instance, highlights the use of reflux with pyridine to activate acyl chloride intermediates, ensuring efficient amide bond formation. Purification often involves column chromatography or recrystallization from methanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they reveal?

  • Methodological Answer :

  • IR Spectroscopy : Identifies N-H stretches (~3140–3550 cm⁻¹) and C=N/C-S bonds (1558–1621 cm⁻¹) ().
  • ¹H NMR : Aromatic protons appear as multiplet signals (δ 6.4–8.3 ppm), while NH protons resonate as singlets or broad peaks (δ 4.1–4.2 ppm) ( ).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 466 for related analogs) confirm molecular weight ().
  • Elemental Analysis : Validates purity by comparing calculated vs. observed C, H, N percentages (e.g., C: 56.59% observed vs. 56.59% calculated) .

Q. How is the compound screened for biological activity, and what preliminary assays are recommended?

  • Methodological Answer : Initial screening involves in vitro assays against cancer cell lines (e.g., MTT assay) or microbial strains (MIC determination). and suggest using 2-aminothiazole derivatives as reference scaffolds due to their known antimicrobial and anticancer properties. Dose-response curves (0.1–100 μM) and IC₅₀ calculations are standard for evaluating potency .

Advanced Research Questions

Q. How can computational methods like molecular docking guide the design of analogs with improved activity?

  • Methodological Answer : Docking studies (e.g., AutoDock Vina) predict binding interactions with target proteins (e.g., PFOR enzyme in anaerobic pathogens). emphasizes integrating quantum chemical calculations to optimize reaction pathways. For example, modifying the benzothiazole ring's substituents (e.g., adding electron-withdrawing groups) may enhance binding affinity to catalytic sites .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies often arise from bioavailability or metabolic stability issues. recommends:

  • ADMET Profiling : Assess LogP (lipophilicity) and cytochrome P450 interactions.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetates) to improve solubility.
  • Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in rodent models .

Q. How are structure-activity relationships (SAR) systematically explored for this compound class?

  • Methodological Answer : SAR studies involve synthesizing analogs with variations in:

  • Thiazole Substituents : Compare 4-methyl vs. 4-chloro groups ( ).
  • Benzothiazole Modifications : Fluorine or methoxy groups at para positions ( ).
  • Linker Flexibility : Replace methylene with ethylene spacers.
    Bioactivity data are analyzed using QSAR models (e.g., CoMFA) to identify critical pharmacophores .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Methodological Answer : Poor crystallinity is common due to flexible linkers. and suggest:

  • Solvent Screening : Use DMSO/water or acetonitrile/methanol mixtures.
  • Temperature Gradients : Slow cooling from 60°C to 4°C.
  • Salt Formation : Co-crystallize with HCl or trifluoroacetic acid to stabilize lattice packing .

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